molecular formula C11H12BrNO2 B14886887 Methyl 8-bromo-1,2,3,4-tetrahydroquinoline-6-carboxylate

Methyl 8-bromo-1,2,3,4-tetrahydroquinoline-6-carboxylate

Cat. No.: B14886887
M. Wt: 270.12 g/mol
InChI Key: XYMKYKQUTLDGPK-UHFFFAOYSA-N
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Description

Methyl 8-bromo-1,2,3,4-tetrahydroquinoline-6-carboxylate is a chemical compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 8-bromo-1,2,3,4-tetrahydroquinoline-6-carboxylate typically involves the bromination of methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate. The reaction is carried out under controlled conditions to ensure the selective bromination at the 8-position . The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a solvent such as dichloromethane.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination reaction but may include additional steps for purification and quality control to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-bromo-1,2,3,4-tetrahydroquinoline-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 8-bromo-1,2,3,4-tetrahydroquinoline-6-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 8-bromo-1,2,3,4-tetrahydroquinoline-6-carboxylate involves its interaction with various molecular targets. The bromine atom at the 8-position can participate in electrophilic aromatic substitution reactions, making the compound reactive towards nucleophiles. This reactivity is exploited in the synthesis of various derivatives with potential biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 8-bromo-1,2,3,4-tetrahydroquinoline-6-carboxylate is unique due to the presence of the bromine atom at the 8-position, which enhances its reactivity in various chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .

Properties

Molecular Formula

C11H12BrNO2

Molecular Weight

270.12 g/mol

IUPAC Name

methyl 8-bromo-1,2,3,4-tetrahydroquinoline-6-carboxylate

InChI

InChI=1S/C11H12BrNO2/c1-15-11(14)8-5-7-3-2-4-13-10(7)9(12)6-8/h5-6,13H,2-4H2,1H3

InChI Key

XYMKYKQUTLDGPK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C(=C1)Br)NCCC2

Origin of Product

United States

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